Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate
Overview
Description
Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a phenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of a free amine
Scientific Research Applications
Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The Boc group is commonly used as a protecting group in peptide synthesis to protect the amino group from unwanted reactions.
Drug Development: This compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biocatalysis: The compound’s unique structure makes it a valuable substrate in biocatalytic processes, where enzymes are used to catalyze chemical reactions.
Mechanism of Action
The mechanism of action of Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other functional groups. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate: This compound lacks the Boc protecting group, making it more reactive but less selective in synthetic applications.
Methyl (2R,3S)-3-(benzyloxycarbonylamino)-2-hydroxy-3-phenylpropionate: This compound uses a benzyloxycarbonyl (Cbz) group instead of a Boc group for protection, offering different reactivity and deprotection conditions.
Uniqueness
Methyl (2R,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-3-phenylpropionate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions. The Boc group is easily removed under mild acidic conditions, making it a versatile protecting group in organic synthesis.
Properties
IUPAC Name |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(12(17)13(18)20-4)10-8-6-5-7-9-10/h5-9,11-12,17H,1-4H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCALQERIBRYGOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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